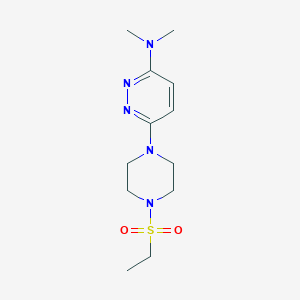

6-(4-(ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-(4-(ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-3-amine” is a complex organic molecule. It contains a pyridazin ring, which is a six-membered heterocyclic compound with two nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of piperazine derivatives via cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in previous studies. For example, structural and quantum chemical studies were carried out on aryl sulfonyl piperazine .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the protodeboronation of pinacol boronic esters was reported . Another study discussed the electrochemical oxidation of 4-(Piperazin-1-yl)phenols .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 4-(Cyclopropylamino)-2-((4-(4-(ethylsulfonyl)piperazin-1-yl)phenyl)amino)pyrimidine-5-carboxamide hydrochloride has a molecular weight of 482.01 and is a solid at room temperature .科学的研究の応用

Antibacterial Activity

The compound has been investigated for its antimicrobial properties. Researchers synthesized hybrid molecules by combining the structure of norfloxacin (a quinolone antibiotic) with a thiazolidinedione moiety. These hybrids were designed to target DNA gyrase, an essential bacterial enzyme involved in DNA replication and repair. The goal was to enhance antibacterial efficacy and overcome resistance to quinolones . Further studies revealed promising direct activity against Gram-negative strains.

Anti-Biofilm Properties

Biofilms are complex communities of microorganisms that adhere to surfaces and play a role in infections. The thiazolidinedione component in this compound aimed to prevent biofilm formation. By disrupting biofilm structures, it could potentially enhance the effectiveness of antibacterial treatments .

Potential Against Quinolone-Resistant Bacteria

Given the rise of antibiotic-resistant strains, finding novel compounds with activity against resistant bacteria is crucial. The hybrid molecule’s unique binding mode to DNA gyrase may offer advantages over traditional quinolones, especially against quinolone-resistant strains .

Medicinal Chemistry Research

This compound falls within the realm of medicinal chemistry research. Scientists explore its structure-activity relationships, pharmacokinetics, and toxicity profiles. Understanding these aspects is essential for drug development and optimization .

Drug Design and Optimization

Researchers use computational methods, such as docking studies and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, to assess the compound’s properties. These analyses help guide drug design and identify potential advantages over the parent molecule norfloxacin .

Veterinary Medicine

The compound’s antibacterial properties make it relevant for veterinary medicine. Researchers investigate its efficacy against bacterial pathogens in animals, potentially leading to new treatments for veterinary infections .

作用機序

Safety and Hazards

将来の方向性

The future directions for the development of similar compounds have been discussed in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Another study reported the design, synthesis, and biological evaluation of new piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) norfloxacin analogues as antimicrobial agents .

特性

IUPAC Name |

6-(4-ethylsulfonylpiperazin-1-yl)-N,N-dimethylpyridazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O2S/c1-4-20(18,19)17-9-7-16(8-10-17)12-6-5-11(13-14-12)15(2)3/h5-6H,4,7-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVBELQOOBFCFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-(ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2814717.png)

![N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylacetamide](/img/structure/B2814723.png)

![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2814725.png)

![3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B2814727.png)

![2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2814732.png)

![[(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride](/img/structure/B2814733.png)

![4-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2814735.png)